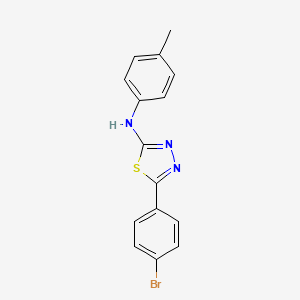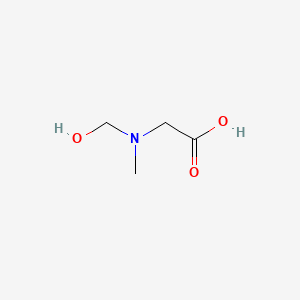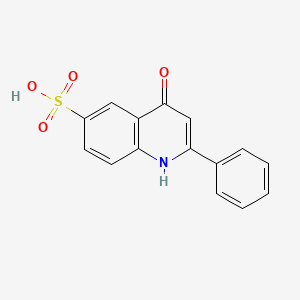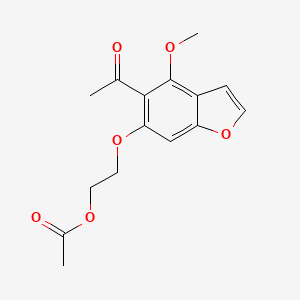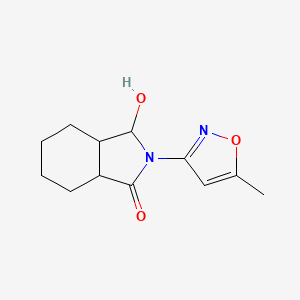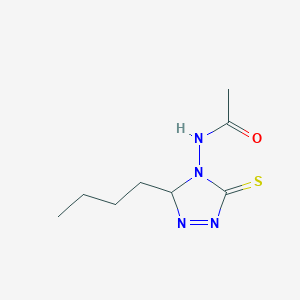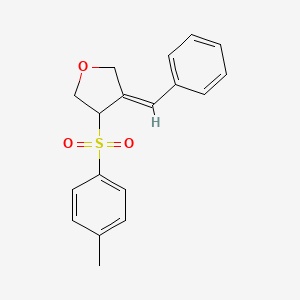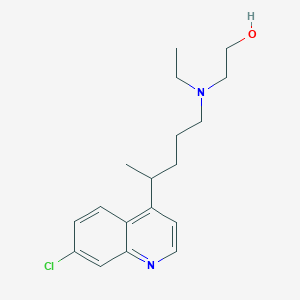
2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally characterized by a quinoline ring substituted with a chloro group at the 7th position, linked to a pentyl chain that is further connected to an ethylaminoethanol moiety. This compound is notable for its potential therapeutic properties, particularly in the treatment of malaria and autoimmune diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then subjected to a nucleophilic substitution reaction to introduce the pentyl chain.
Formation of the Intermediate: The intermediate compound is formed by reacting 7-chloroquinoline with 1-bromopentane under reflux conditions in the presence of a base such as potassium carbonate.
Final Coupling Reaction: The intermediate is then reacted with 2-(ethylamino)ethanol in the presence of a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial nucleophilic substitution and coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can modify the quinoline ring.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial properties and potential use in treating autoimmune diseases like rheumatoid arthritis and lupus.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other therapeutic agents.
作用机制
The mechanism of action of 2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol involves:
Molecular Targets: The compound targets heme polymerase in the malaria parasite, inhibiting the polymerization of heme into hemozoin, which is toxic to the parasite.
Pathways Involved: It interferes with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and subsequent parasite death.
相似化合物的比较
Similar Compounds
Chloroquine: Another antimalarial drug with a similar quinoline structure but differing in the side chain.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, enhancing its solubility and reducing toxicity.
Amodiaquine: Contains a similar quinoline core but with different substituents on the side chain.
Uniqueness
2-((4-(7-Chloroquinolin-4-yl)pentyl)(ethyl)amino)ethanol is unique due to its specific side chain modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinoline derivatives. Its structural features potentially offer a balance between efficacy and safety, making it a valuable compound in medicinal chemistry research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
106656-89-7 |
|---|---|
分子式 |
C18H25ClN2O |
分子量 |
320.9 g/mol |
IUPAC 名称 |
2-[4-(7-chloroquinolin-4-yl)pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C18H25ClN2O/c1-3-21(11-12-22)10-4-5-14(2)16-8-9-20-18-13-15(19)6-7-17(16)18/h6-9,13-14,22H,3-5,10-12H2,1-2H3 |
InChI 键 |
AEAMXZNBRCOEFO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCCC(C)C1=C2C=CC(=CC2=NC=C1)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



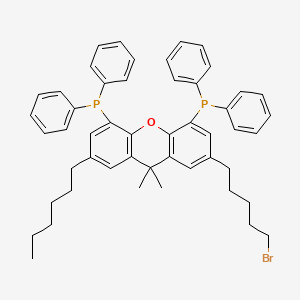
![5,7-Dimethyl-2-phenylimidazo[1,2-c]pyrimidine](/img/structure/B12897901.png)

![3-Fluoro-2-[(oxolan-3-yl)oxy]aniline](/img/structure/B12897911.png)

